Cas no 1261683-72-0 (2-(2-Fluoro-3-iodobenzoyl)pyridine)

2-(2-Fluoro-3-iodobenzoyl)pyridine 化学的及び物理的性質
名前と識別子
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- 2-(2-Fluoro-3-iodobenzoyl)pyridine
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- インチ: 1S/C12H7FINO/c13-11-8(4-3-5-9(11)14)12(16)10-6-1-2-7-15-10/h1-7H
- InChIKey: LCWPDXWGJSDFDL-UHFFFAOYSA-N
- ほほえんだ: IC1=CC=CC(=C1F)C(C1C=CC=CN=1)=O
計算された属性
- せいみつぶんしりょう: 326.95564 g/mol
- どういたいしつりょう: 326.95564 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30
- ぶんしりょう: 327.09
- 疎水性パラメータ計算基準値(XlogP): 3.3
2-(2-Fluoro-3-iodobenzoyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013033754-250mg |
2-(2-Fluoro-3-iodobenzoyl)pyridine |
1261683-72-0 | 97% | 250mg |
$475.20 | 2023-09-03 | |
Alichem | A013033754-1g |
2-(2-Fluoro-3-iodobenzoyl)pyridine |
1261683-72-0 | 97% | 1g |
$1519.80 | 2023-09-03 | |
Alichem | A013033754-500mg |
2-(2-Fluoro-3-iodobenzoyl)pyridine |
1261683-72-0 | 97% | 500mg |
$806.85 | 2023-09-03 |
2-(2-Fluoro-3-iodobenzoyl)pyridine 関連文献
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
2-(2-Fluoro-3-iodobenzoyl)pyridineに関する追加情報
Comprehensive Overview of 2-(2-Fluoro-3-iodobenzoyl)pyridine (CAS No. 1261683-72-0)
2-(2-Fluoro-3-iodobenzoyl)pyridine (CAS No. 1261683-72-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This compound, characterized by its unique fluoro and iodo substituents, serves as a versatile intermediate in the synthesis of complex molecules. Its molecular structure, combining a pyridine ring with a benzoyl group, makes it a valuable building block for drug discovery and advanced material development.
In recent years, the demand for halogenated aromatic compounds like 2-(2-Fluoro-3-iodobenzoyl)pyridine has surged due to their applications in catalysis, ligand design, and bioconjugation. Researchers are particularly interested in its potential role in PET imaging (Positron Emission Tomography), where iodine-containing compounds are used as radiotracers. The compound's fluorine atom also enhances its metabolic stability, a critical factor in medicinal chemistry.
The synthesis of 2-(2-Fluoro-3-iodobenzoyl)pyridine involves multi-step organic reactions, including Friedel-Crafts acylation and halogenation. Its CAS No. 1261683-72-0 is frequently searched in academic databases like SciFinder and Reaxys, reflecting its relevance in cutting-edge research. Laboratories worldwide utilize this compound to explore structure-activity relationships (SAR) in drug candidates targeting neurological disorders and cancer.
From an industrial perspective, 2-(2-Fluoro-3-iodobenzoyl)pyridine is often discussed in forums focusing on green chemistry and sustainable synthesis. Innovations in microwave-assisted reactions and flow chemistry have optimized its production, reducing waste and energy consumption. These advancements align with the growing emphasis on Environmental, Social, and Governance (ESG) criteria in chemical manufacturing.
Analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry are employed to verify the purity and structure of CAS No. 1261683-72-0. Its iodine atom also makes it suitable for X-ray crystallography studies, aiding in the elucidation of molecular interactions. These properties are crucial for researchers investigating protein-ligand binding or designing small-molecule inhibitors.
In summary, 2-(2-Fluoro-3-iodobenzoyl)pyridine represents a convergence of pharmaceutical innovation and synthetic chemistry. Its dual functionality as a halogenated and heterocyclic compound positions it at the forefront of interdisciplinary research. As the scientific community continues to explore its applications, this compound is poised to play a pivotal role in addressing global challenges in healthcare and advanced materials.
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